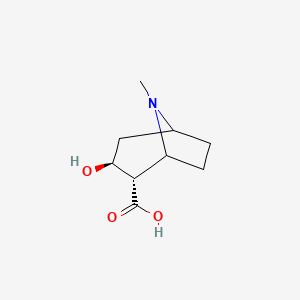
Pseudoecgonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudoecgonine, also known as D-psi-ecgonine, belongs to the class of organic compounds known as tropane alkaloids. These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3. 2. 1]octane. Pseudoecgonine is very soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, pseudoecgonine is primarily located in the endoplasmic reticulum.
Pseudoecgonine is a tropane alkaloid.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Pseudoecgonine, as a metabolite of pseudococaine, is crucial in understanding the pharmacokinetics of drug compounds. A study highlighted that pseudococaine metabolizes into several components including pseudoecgonine in rat brains. This research is significant for understanding the drug metabolism and the potential stimulant activity of its metabolites like pseudobenzoylecgonine (Misra, Pontani, & Mulé, 2005).
Biomarker Identification
- Pseudoecgonine plays a role in identifying biomarkers for specific drug use. A study on methylecgonidine, a compound formed from cocaine, identified ecgonidine (a metabolite of methylecgonidine) as a potential biomarker for smoking cocaine. Understanding the role of pseudoecgonine in this process can be vital for differentiating routes of cocaine administration (Scheidweiler et al., 2003).
Toxicity Evaluation
- In the field of ecotoxicology, evaluating the toxicity of various compounds, including those related to pseudoecgonine, is essential. Studies on the toxicity of organic chemicals to different ecosystems often involve compounds with similar structures or derivatives, which can include pseudoecgonine-related substances (Girling et al., 2000).
Propriétés
Nom du produit |
Pseudoecgonine |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
(2S,3S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5/h5-8,11H,2-4H2,1H3,(H,12,13)/t5?,6?,7-,8-/m0/s1 |
Clé InChI |
PHMBVCPLDPDESM-GHNGIAPOSA-N |
SMILES isomérique |
CN1C2CCC1[C@@H]([C@H](C2)O)C(=O)O |
SMILES |
CN1C2CCC1C(C(C2)O)C(=O)O |
SMILES canonique |
CN1C2CCC1C(C(C2)O)C(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



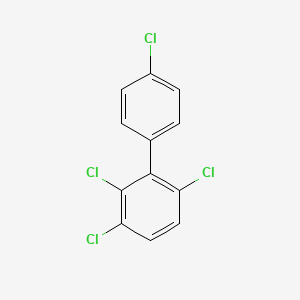
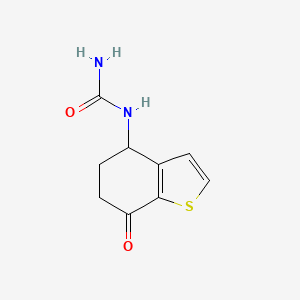
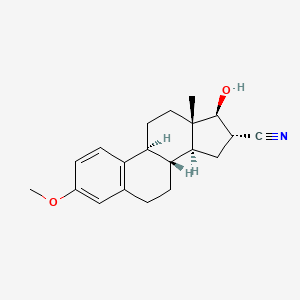




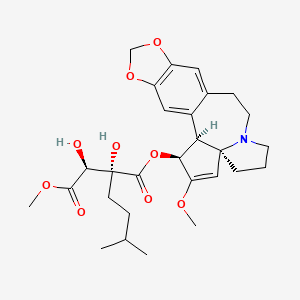
![1-Methyl-2-[(4-methyl-1-piperidinyl)methyl]-3-indolecarbonitrile](/img/structure/B1221805.png)
![[[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B1221809.png)
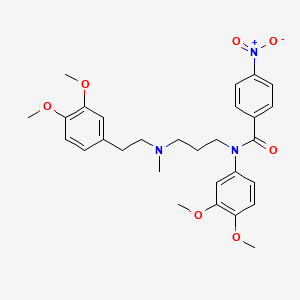
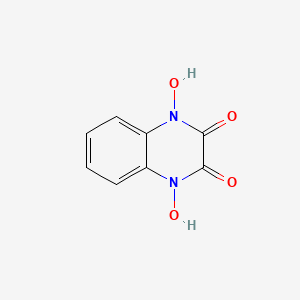

![2-[(4-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1221815.png)